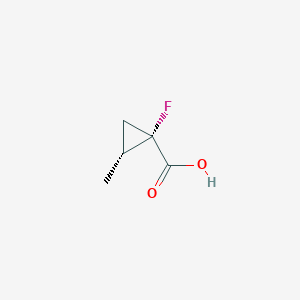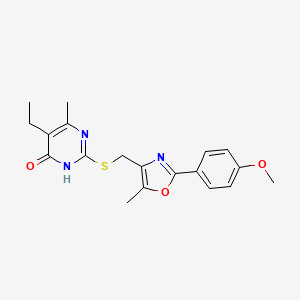
(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. Its unique structure, featuring a cyclopropane ring with a fluorine atom and a carboxylic acid group, makes it a valuable molecule for studying stereochemistry and its effects on chemical reactivity and biological activity.
作用機序
Target of Action
The specific target of (1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid is currently unknown. It’s important to note that the compound’s stereochemistry, specifically its (1s,2r) configuration, plays a crucial role in its interaction with biological targets .
Mode of Action
The compound’s enantiomeric structure suggests that it may interact with its targets in a stereospecific manner . This means that the compound’s spatial orientation could influence how it binds to its targets, potentially leading to different biological effects.
Biochemical Pathways
For instance, some are part of the shikimic acid pathway, which is responsible for the synthesis of aromatic compounds in bacteria, fungi, plants, and algae .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
For instance, different enantiomers of a compound can have different biological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve the use of enantioselective synthesis techniques to ensure the desired stereochemistry. Methods such as asymmetric hydrogenation or enzymatic resolution can be employed to obtain the (1S,2R) enantiomer in high purity .
化学反応の分析
Types of Reactions
(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound to study stereochemical effects on reactivity and to develop new synthetic methodologies.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
類似化合物との比較
Similar Compounds
(1R,2S)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
1-Fluoro-2-methylcyclopropane-1-carboxylic acid: A racemic mixture containing both enantiomers.
1-Fluoro-2-methylcyclopropane-1-carboxamide: A related compound with an amide group instead of a carboxylic acid group.
Uniqueness
(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for studying the effects of chirality in various chemical and biological processes .
特性
IUPAC Name |
(1S,2R)-1-fluoro-2-methylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-3-2-5(3,6)4(7)8/h3H,2H2,1H3,(H,7,8)/t3-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCUGTZPWIJWPK-WUJLRWPWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]1(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B3000315.png)



![Methyl (E)-4-[1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3000320.png)
![7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3000321.png)
